trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane
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Overview
Description
Trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities .
Preparation Methods
The synthesis of trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane can be achieved through several methodologies. One common approach involves the stereoselective transformation of achiral tropinone derivatives . This process often includes enantioselective construction techniques to ensure the correct stereochemistry of the final product . Industrial production methods may involve large-scale synthesis using similar stereoselective processes to ensure consistency and yield.
Chemical Reactions Analysis
Trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce various alcohols .
Scientific Research Applications
Trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various complex molecules . In biology and medicine, its unique structure makes it a valuable scaffold for drug discovery, particularly for developing compounds with specific biological activities . Industrial applications may include its use in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and 2-azabicyclo[3.3.0]octane . These compounds share a similar core structure but differ in their specific substituents and stereochemistry. The uniqueness of this compound lies in its specific methyl and oxo substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(1S,2S,5R)-2-methyl-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-7,9H,2-4H2,1H3/t5-,6+,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZPOIOGWQCRBQ-XVMARJQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@@H](N2)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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